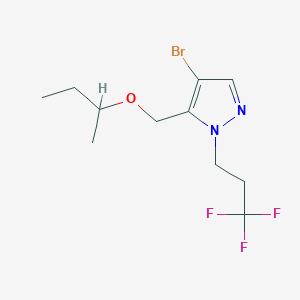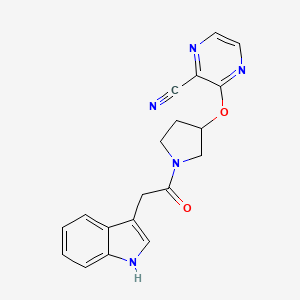![molecular formula C19H23N5O2S B2777676 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide CAS No. 2380098-54-2](/img/structure/B2777676.png)
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat a variety of autoimmune and inflammatory diseases.
Mechanism of Action
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide works by selectively inhibiting the activity of Janus kinases, which are enzymes that play a critical role in the signaling pathways that lead to inflammation and immune system activation. By inhibiting these enzymes, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide can reduce the production of pro-inflammatory cytokines and other mediators of inflammation, thereby reducing the severity of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include a reduction in the production of pro-inflammatory cytokines, a decrease in the number of immune cells in inflamed tissues, and an improvement in the overall clinical symptoms of autoimmune and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide for lab experiments is its selectivity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in the immune system and inflammation. However, one of the limitations of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide. One area of interest is the development of new Janus kinase inhibitors with improved selectivity and potency. Another area of interest is the identification of new therapeutic applications for N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide, such as in the treatment of cancer or infectious diseases. Finally, there is a need for further research into the long-term safety and efficacy of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide in humans, particularly in the context of chronic diseases that require long-term treatment.
Synthesis Methods
The synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide involves a multistep process that begins with the reaction of 3-cyanopyrazine with 3-bromopropene to form a pyrazine intermediate. This intermediate is then reacted with sodium hydride and N,N-dimethylformamide to form the azetidine ring. The final step involves the reaction of the azetidine intermediate with N,2,3,5,6-pentamethylbenzenesulfonyl chloride to form N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide.
Scientific Research Applications
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of Janus kinases, which play a critical role in the signaling pathways that lead to inflammation and immune system activation.
properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-12-8-13(2)15(4)18(14(12)3)27(25,26)23(5)16-10-24(11-16)19-17(9-20)21-6-7-22-19/h6-8,16H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELWFRDNLOVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2777594.png)
![3-((3,4-Dimethoxyphenethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2777595.png)
![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2777596.png)
![ethyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-4-oxobutanoate](/img/structure/B2777599.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2777602.png)

![N-(2-furylmethyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetamide](/img/structure/B2777604.png)
![N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine](/img/structure/B2777606.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2777615.png)
